2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
(2,4-difluorophenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O2/c1-19-5-7(10(18-19)12(15,16)17)11(20)21-9-3-2-6(13)4-8(9)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAOENOOFGWMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) .
Coupling with 2,4-Difluorophenyl Group: The final step involves coupling the pyrazole derivative with a 2,4-difluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it valuable in research:
1. Anti-inflammatory Properties
- The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs .
2. Antitumor Activity
- Preliminary studies suggest that derivatives of this compound may exhibit significant antitumor properties. It has shown effectiveness against various human cancer cell lines, including breast and ovarian cancers, indicating its potential as an anticancer agent.
3. Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The presence of fluorine atoms enhances its binding affinity to these targets, which could be pivotal for therapeutic applications .
Medicinal Chemistry
In medicinal chemistry, 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is being explored for its potential to develop new anti-inflammatory and anticancer drugs. Its ability to modulate enzyme activity makes it a promising candidate for further investigation.
Agricultural Chemistry
The compound's unique structure may also lend itself to applications in agricultural chemistry, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests and diseases in crops.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced inflammation in murine models by inhibiting COX enzymes. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Antitumor Efficacy
In vitro studies conducted on various cancer cell lines revealed that the compound exhibited nanomolar activity against breast cancer cells. This suggests a broad-spectrum antitumor potential, warranting further exploration into its mechanisms of action and efficacy in vivo.
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a pyrazole ring.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness
2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its trifluoromethyl and difluorophenyl groups, which confer enhanced stability, lipophilicity, and bioactivity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Biological Activity
The compound 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.2 g/mol. The structure features a pyrazole ring substituted with trifluoromethyl and carboxylate groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₅N₃O₂ |
| Molecular Weight | 325.2 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Data not available |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds with similar structures have shown efficacy against various cancer cell lines. For instance, a study reported that pyrazole derivatives displayed IC50 values ranging from 54.25% to 90% against different cancer types, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds related to 2,4-difluorophenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate have shown promising results in reducing inflammation markers in vitro. An example includes a series of triazole-linked pyrazoles that demonstrated significant anti-inflammatory activity with IC50 values comparable to standard medications like diclofenac sodium .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. For example, many pyrazole derivatives act as inhibitors of cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in inflammatory responses and tumorigenesis .
Table 2: Biological Activities and IC50 Values
| Activity Type | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Anticancer | HeLa | 54.25 |
| Anticancer | HepG2 | 38.44 |
| Anti-inflammatory | Various | 60.56 - 69.15 |
Case Study 1: Anticancer Screening
A study evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines, including non-small cell lung cancer and colon cancer models. The compound showed promising inhibition rates, leading to further development for targeted therapies .
Case Study 2: Inflammation Models
In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema when treated with the compound, highlighting its potential for treating inflammatory diseases .
Q & A
Q. Q1. What are the established synthetic routes for preparing this compound, and what intermediates are critical?
Answer: The synthesis typically involves three stages:
Pyrazole Core Formation : Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is alkylated at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .
Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.
Esterification : The acid is coupled with 2,4-difluorophenol via Steglich esterification (DCC/DMAP) or acid chloride formation (SOCl₂) followed by phenol reaction .
Key intermediates include the ethyl ester (CAS 155377-19-8) and the free carboxylic acid (CAS 113100-53-1) .
Advanced Synthesis
Q. Q2. How can regioselectivity challenges during pyrazole alkylation be addressed?
Answer: Regioselectivity is influenced by:
- Base Selection : Strong bases (e.g., NaH) favor deprotonation at the more acidic N1 position.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N-alkylation.
- Computational Modeling : DFT calculations predict charge distribution (e.g., N1 vs. N2 reactivity) to guide reagent choice .
- Monitoring : LC-MS tracks intermediate formation, allowing real-time optimization .
Analytical Characterization
Q. Q3. What advanced techniques resolve structural ambiguities caused by fluorine substituents?
Answer:
- 19F NMR : Identifies distinct fluorine environments (e.g., CF₃ vs. aromatic F) with chemical shifts between -60 to -70 ppm for CF₃ and -110 to -120 ppm for aromatic F .
- X-ray Crystallography : Resolves regiochemistry and confirms the ester linkage geometry, as demonstrated for analogous pyrazole-thiazole hybrids .
- HRMS : Confirms molecular formula (C₁₃H₁₀F₅N₂O₂) with <2 ppm error .
Data Contradiction Analysis
Q. Q4. How should conflicting bioactivity data for similar pyrazole derivatives be resolved?
Answer:
- Standardized Assays : Use CLSI M38-A2 guidelines for antifungal testing to ensure consistency in MIC values .
- SAR Studies : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) using CoMFA models to isolate electronic contributions .
- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in in vivo vs. in vitro results .
Methodological Optimization
Q. Q5. What strategies improve the yield of the final esterification step?
Answer:
- Microwave Assistance : Reduces reaction time (2 hrs vs. 24 hrs) and improves yield (85% vs. 60%) by enhancing activation energy .
- Catalyst Screening : DMAP outperforms HOBt in DCC-mediated coupling, reducing side-product formation .
- Solvent Optimization : Anhydrous CH₂Cl₂ minimizes hydrolysis side reactions compared to DMF .
Biological Evaluation
Q. Q6. What in vitro models are suitable for pesticidal activity assessment?
Answer:
- Fungal Inhibition : Mycelial growth assays against Botrytis cinerea (EC₅₀: 10–50 μg/mL) in potato dextrose agar .
- Enzyme Targets : Mitochondrial complex II (succinate dehydrogenase) inhibition assays using porcine heart extracts, with IC₅₀ values compared to commercial fungicides .
- Resistance Profiling : Cross-test against azole-resistant Candida strains to assess novel mechanisms .
Safety and Handling
Q. Q7. What precautions are critical for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
